molecular formula C7H3BrClNS B6238308 3-bromo-7-chlorothieno[3,2-b]pyridine CAS No. 1334645-51-0

3-bromo-7-chlorothieno[3,2-b]pyridine

Cat. No.: B6238308
CAS No.: 1334645-51-0
M. Wt: 248.5
InChI Key:
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Description

3-bromo-7-chlorothieno[3,2-b]pyridine is a heterocyclic compound belonging to the class of thienopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-7-chlorothieno[3,2-b]pyridine typically involves the bromination and chlorination of thieno[3,2-b]pyridine. One common method involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines, followed by Suzuki coupling with boronic acids . The reaction conditions often include the use of bases such as potassium carbonate (K₂CO₃) and solvents like 1,4-dioxane or acetone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. scalable preparation methods for similar compounds involve multi-step synthesis starting from commercially available precursors, followed by purification processes such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-bromo-7-chlorothieno[3,2-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of halogen atoms with other functional groups.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically use nucleophiles and bases like potassium carbonate.

    Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted thienopyridines, which can be further functionalized for various applications .

Scientific Research Applications

3-bromo-7-chlorothieno[3,2-b]pyridine has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-bromo-7-chlorothieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to biological responses. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases, thereby affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-7-chlorothieno[3,2-b]pyridine
  • 3-bromo-4-chlorothieno[3,2-c]pyridine

Uniqueness

3-bromo-7-chlorothieno[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields, including drug discovery and materials science.

Properties

CAS No.

1334645-51-0

Molecular Formula

C7H3BrClNS

Molecular Weight

248.5

Purity

95

Origin of Product

United States

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